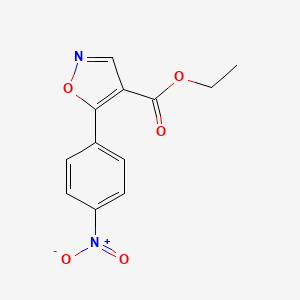
Ethyl 5-(4-nitrophenyl)isoxazole-4-carboxylate
Katalognummer B8773667
Molekulargewicht: 262.22 g/mol
InChI-Schlüssel: CZAVSQLPTGGXEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04243406
Procedure details


Hydroxylamine hydrochloride (0.69 g.; 0.01 mol.) was added to a mixture of ethyl-2-(4'-nitrobenzoyl)-3-dimethylaminopropenoate (2.93 g.; 0.01 mol.) and anhydrous sodium acetate (0.82 g.; 0.01 mol.) in 50 ml. of tetrahydrofuran and 25 ml. of methanol. The resultant mixture was stirred at 25° C. for 16 hours until the reaction was complete. The reaction mixture was filtered and the solvent removed from the filtrate by concentration in vacuo. The residue was dissolved in chloroform, extracted with water, dried over magnesium sulfate and then concentrated in vacuo. Recrystallization with ethanol yielded ethyl-5-(4'-nitrophenyl)-4-isoxazolecarboxylate as a white solid (1.2 g.; 45.8% yield) having a melting point of 73°-76° C. and the following analysis:

Name
ethyl-2-(4'-nitrobenzoyl)-3-dimethylaminopropenoate
Quantity
2.93 g
Type
reactant
Reaction Step One



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
45.8%
Identifiers


|
REACTION_CXSMILES
|
Cl.NO.[CH2:4]([O:6][C:7](=[O:24])[C:8]([C:13](=[O:23])[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1)=[CH:9][N:10](C)C)[CH3:5].C([O-])(=O)C.[Na+].O1CCCC1>CO>[CH2:4]([O:6][C:7]([C:8]1[CH:9]=[N:10][O:23][C:13]=1[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1)=[O:24])[CH3:5] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.69 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
ethyl-2-(4'-nitrobenzoyl)-3-dimethylaminopropenoate
|
|
Quantity
|
2.93 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])=O)=O
|
|
Name
|
|
|
Quantity
|
0.82 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed from the filtrate by concentration in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization with ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1C=NOC1C1=CC=C(C=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 45.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
